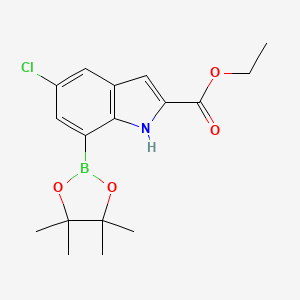

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Description

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boron-containing indole derivative with the molecular formula C₁₇H₂₀BClNO₄ and a molecular weight of 348.61 g/mol . Its structure features:

- Chlorine at position 5 of the indole ring, enhancing electrophilic substitution reactivity.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 7, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- An ethyl carboxylate group at position 2, contributing to solubility in organic solvents.

This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for constructing indole-based scaffolds in drug discovery .

Properties

CAS No. |

919119-63-4 |

|---|---|

Molecular Formula |

C17H21BClNO4 |

Molecular Weight |

349.6 g/mol |

IUPAC Name |

ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H21BClNO4/c1-6-22-15(21)13-8-10-7-11(19)9-12(14(10)20-13)18-23-16(2,3)17(4,5)24-18/h7-9,20H,6H2,1-5H3 |

InChI Key |

MLTVPKPOILUTAP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C(=O)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Chlorination of Indole

The indole ring is selectively chlorinated at the desired position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. This step ensures regioselectivity for the 5-position.

Step 2: Esterification

The carboxylic acid group at the 2-position of the indole ring is converted into an ethyl ester through Fischer esterification using ethanol and an acid catalyst like sulfuric acid.

Step 3: Introduction of Boronic Ester Group

The tetramethyl-dioxaborolane moiety is introduced via a reaction between boronic acid derivatives and the chlorinated indole intermediate. This step often uses a palladium catalyst to facilitate coupling.

Step 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is employed to attach the boronic ester group to the indole framework. This reaction typically requires:

- A palladium catalyst (e.g., Pd(PPh₃)₄).

- A base such as potassium carbonate.

- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive functional groups.

Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–120°C |

| Pressure | Atmospheric or slightly elevated |

| Catalyst Loading | ~1–3 mol% |

| Reaction Time | 6–12 hours |

| Solvent | THF or DMF |

| Base | Potassium carbonate or sodium hydroxide |

These conditions are tailored to maximize yield and purity while minimizing side reactions.

Purification Techniques

After synthesis, purification steps are crucial for obtaining high-purity this compound:

- Column Chromatography : Used to separate impurities based on polarity differences.

- Recrystallization : Performed using solvents like ethanol or acetone.

- High-Performance Liquid Chromatography (HPLC) : Ensures precise separation and quantification of the product.

Mechanistic Insights

The Suzuki-Miyaura coupling mechanism involves:

- Oxidative addition of the palladium catalyst to the chlorinated indole.

- Transmetalation with the boronic ester reagent.

- Reductive elimination to form the final product.

This mechanism highlights the importance of palladium catalysis in facilitating carbon-boron bond formation.

Applications in Synthesis

This compound serves as a building block in:

- Medicinal chemistry for drug development.

- Materials science for creating advanced polymers and electronic materials.

- Organic synthesis for constructing complex heterocyclic compounds.

Data Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H19BClNO4 |

| Molecular Weight | ~347 g/mol |

| Functional Groups | Ester, Chlorine, Boronic Ester |

| Solubility | Soluble in organic solvents like THF |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

Basic Information

- Molecular Formula : C17H22BClO4

- Molecular Weight : 315.2 g/mol

- CAS Number : 21111505

Structure

The compound features an indole core substituted with a chloro group and a boron-containing dioxaborolane moiety, which enhances its reactivity and potential for further functionalization.

Medicinal Chemistry

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has been investigated for its potential as an anticancer agent. The incorporation of boron into organic molecules has shown promise in improving the efficacy of drugs targeting cancer cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. This compound was synthesized and tested for its ability to inhibit cell proliferation in vitro. Results indicated a significant reduction in cell viability at specific concentrations (see Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 5-chloro-7-(... | A549 (Lung) | 12.5 |

| Ethyl 5-chloro-7-(... | MCF7 (Breast) | 15.0 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups that allow for various transformations. Its boron moiety can participate in cross-coupling reactions, making it valuable in the synthesis of complex organic molecules.

Application in Cross-Coupling Reactions

Research has indicated that the dioxaborolane group facilitates Suzuki-Miyaura coupling reactions effectively. This reaction is crucial for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The unique properties of the compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be exploited in the development of new materials with enhanced properties.

Case Study: Polymer Composites

In a recent study, this compound was incorporated into polymer matrices to improve thermal stability and mechanical strength. The resulting composites showed improved performance compared to traditional materials (see Table 2).

| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 200 | 30 |

| Modified with Compound | 250 | 45 |

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of particular enzymes or receptors, influencing various biochemical pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural and functional differences:

Physicochemical Properties

- Solubility : The ethyl carboxylate improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to methyl esters (e.g., methyl 1H-indole-2-carboxylate, CAS 1202-04-6 ).

- Chromatographic Behavior: Reverse-phase HPLC purification (e.g., Phenomenex Gemini C18 ) is effective for separating the target compound from non-boronated analogs due to its increased hydrophobicity.

Commercial and Industrial Relevance

- Supplier Availability : The compound is available from 11+ suppliers (e.g., Enamine, CymitQuimica) at ~€107/g, reflecting demand for boron-containing building blocks .

Biological Activity

Ethyl 5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound's molecular formula is with a molecular weight of approximately 310.58 g/mol. It features a chloro group and a dioxaborolane moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.58 g/mol |

| CAS Number | 21111505 |

| Structure | Structure |

Antiproliferative Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of cells with mutant EGFR/BRAF pathways.

- Cell Viability Assays :

- Compounds derived from the indole-2-carboxylate series, including this compound, were tested for cytotoxicity. Most compounds exhibited cell viability greater than 87% at concentrations of 50 µM .

- The most potent derivatives had GI50 values ranging from 29 nM to 78 nM against various cancer cell lines .

The mechanism through which the compound exerts its biological effects appears to involve interactions with key proteins associated with cancer proliferation:

- EGFR Inhibition : The compound has been shown to inhibit the activity of mutant EGFR pathways effectively. For example, one derivative demonstrated a GI50 of 29 nM against pancreatic cancer cells (Panc-1) and was more effective than the reference drug erlotinib .

- BRAF V600E Inhibition : The compound also targets BRAF V600E mutations prevalent in melanoma. In assays using LOX-IMVI melanoma cells, it exhibited an IC50 value of 0.96 µM, indicating significant antiproliferative activity compared to staurosporine (IC50 = 7.10 µM) .

Structure-Activity Relationship (SAR)

The presence of the chloro substituent and the dioxaborolane group plays a crucial role in enhancing the compound's biological activity. Modifications to these groups can lead to variations in potency:

- Substituent Variations : The introduction of different substituents on the indole ring has been correlated with changes in antiproliferative efficacy. For instance, compounds with piperidine moieties showed varied GI50 values based on their structural configurations .

Study 1: Antiproliferative Effects on Cancer Cell Lines

In a comprehensive study examining various derivatives of indole-2-carboxylates:

- Objective : To evaluate the antiproliferative effects on MCF-7 (breast), Panc-1 (pancreatic), and A-549 (lung) cancer cell lines.

- Results :

Study 2: Interaction Studies

To understand how this compound interacts at the molecular level:

- Objective : To analyze binding interactions within the active site of target proteins.

- Findings :

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation to introduce the dioxaborolane group. A common approach involves reacting an indole precursor (e.g., ethyl 5-chloro-7-bromo-1H-indole-2-carboxylate) with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis in anhydrous THF at 80–100°C for 12–24 hours . Pre-functionalization of the indole core, such as acylation or alkylation (e.g., using AlCl₃ and acyl chlorides in 1,2-dichloroethane), may precede borylation . Purification often employs Combiflash chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm its structure?

Key characterization methods include:

Q. What are the storage and stability considerations?

The compound is hygroscopic and sensitive to oxidation. Storage at 2–8°C under inert gas (argon) in amber vials is recommended. Decomposition occurs upon prolonged exposure to moisture, requiring periodic TLC monitoring .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Discrepancies in aromatic proton signals may arise from residual solvents or rotameric equilibria. Strategies include:

Q. What methodological optimizations improve Suzuki-Miyaura coupling efficiency with this compound?

Key parameters:

Contradictory reports on solvent polarity (THF vs. DMF) suggest substrate-dependent optimization .

Q. How does the chlorine substituent at position 5 influence reactivity in cross-couplings?

The electron-withdrawing Cl group reduces electron density at the indole core, slowing oxidative addition but improving regioselectivity in aryl-aryl couplings. Computational DFT studies (e.g., Mulliken charges) can predict reactive sites . Experimental validation via Hammett plots is recommended .

Q. What strategies mitigate boronic ester hydrolysis during long-term reactions?

- Use anhydrous solvents (e.g., THF stored over molecular sieves).

- Add Lewis acids (e.g., MgSO₄) to sequester trace water .

- Perform reactions under Schlenk line conditions to exclude moisture .

Application-Oriented Questions

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

The boronic ester serves as a versatile handle for introducing aryl/heteroaryl groups via Suzuki coupling. For example:

Q. What analytical challenges arise in quantifying trace impurities?

Impurities like dechlorinated byproducts or hydrolyzed boronic acid require:

Q. How can computational modeling guide derivative design?

- Docking studies : To predict binding poses in enzyme targets (e.g., cytochrome P450) .

- DFT calculations : For optimizing transition states in cross-couplings .

Data Contradiction Analysis

Q. Why do yields vary between reported synthetic procedures?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.